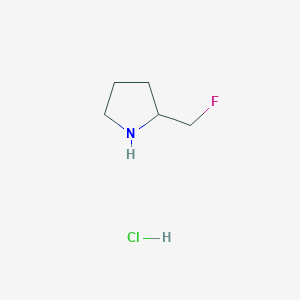

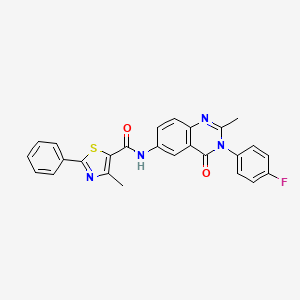

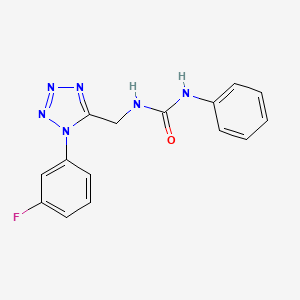

N1-(3-chloro-4-methylphenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N1-(3-chloro-4-methylphenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the potential characteristics of the compound . The first paper describes the synthesis of 5,6-dihydro-4H-1,3-oxazine hydrobromides, which are related to oxalamides in terms of the presence of an amide group in their structure . The second paper discusses binuclear copper(II) complexes that are bridged by an oxalamide ligand, indicating the potential for oxalamide compounds to act as ligands in complex metal structures .

Synthesis Analysis

The synthesis of related compounds involves nucleophilic autocyclo-O-alkylation of N-(3-bromopropyl)amides under neutral conditions in chloroform . This method could potentially be adapted for the synthesis of N1-(3-chloro-4-methylphenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide by choosing appropriate starting materials and reaction conditions. The influence of electron-donating amide α-substituents on the efficiency of autocyclization is also noted, which could be relevant for optimizing the synthesis of the compound .

Molecular Structure Analysis

While the exact molecular structure of N1-(3-chloro-4-methylphenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide is not provided, the structure of related binuclear copper(II) complexes is discussed in the second paper. These complexes feature a bridging oxalamide ligand and exhibit distinct 3D supramolecular structures facilitated by π–π stacking and hydrogen bonding interactions . This suggests that the oxalamide compound of interest may also have the potential to participate in similar interactions due to its amide functional groups.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of N1-(3-chloro-4-methylphenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide. However, the second paper indicates that the related oxalamide ligand can bridge copper(II) ions, which implies that the compound may also have the ability to bind to metal ions and form complex structures . The reactivity of the compound could be influenced by the presence of electron-donating or withdrawing groups on the phenyl ring, as well as the cyclopropyl and hydroxypropyl substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-(3-chloro-4-methylphenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide are not directly discussed in the provided papers. However, the synthesis and structural analysis of related compounds suggest that the compound may be soluble in organic solvents like chloroform and may form crystalline structures suitable for X-ray diffraction analysis . The presence of a chloro and methyl group on the phenyl ring, along with the cyclopropyl and hydroxypropyl groups, would influence the compound's hydrophobicity, acidity, and potential for forming hydrogen bonds.

Scientific Research Applications

Crystal Structure Analysis

- The structure of N,N′-bis(substituted)oxamide compounds, like the one involving a chlorohydroxyphenyl ring, reveals significant angles between the oxalamide unit and substituents, contributing to the understanding of molecular geometry and supramolecular assembly through hydrogen bonding (Chang Wang, K. Zheng, Yan-Tuan Li, & Zhiyong Wu, 2016).

Synthetic Methodology

- A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from oxirane-2-carboxamides via rearrangement sequences has been developed, providing a useful formula for the synthesis of both anthranilic acid derivatives and oxalamides (V. Mamedov et al., 2016).

Environmental Degradation

- The degradation of antimicrobials like triclosan and triclocarban through electro-Fenton systems, involving hydroxyl radical production, highlights the potential environmental impact and degradation pathways of complex organic compounds, including those related to oxalamide structures (I. Sirés et al., 2007).

Coordination Chemistry

- Coordination polymers based on semi-rigid bis-pyridyl-bis-amide and angular dicarboxylate ligands demonstrate the versatility of oxalamide derivatives in forming diverse metal-organic frameworks with potential applications in catalysis, molecular recognition, and materials science (Venkatesan Lakshmanan et al., 2022).

properties

IUPAC Name |

N'-(3-chloro-4-methylphenyl)-N-(3-cyclopropyl-3-hydroxypropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O3/c1-9-2-5-11(8-12(9)16)18-15(21)14(20)17-7-6-13(19)10-3-4-10/h2,5,8,10,13,19H,3-4,6-7H2,1H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMSKZOAROVMHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2CC2)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-chloro-4-methylphenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-(3-Fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2527253.png)

![4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2527255.png)

![4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2527257.png)

![N-(4-bromophenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2527260.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2527261.png)

![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone](/img/structure/B2527268.png)